Cas no 1788679-91-3 (Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl]methyl]amino]sulfonyl]benzoate)
![Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl]methyl]amino]sulfonyl]benzoate structure](https://ja.kuujia.com/scimg/cas/1788679-91-3x500.png)
Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl]methyl]amino]sulfonyl]benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl]methyl]amino]sulfonyl]benzoate
- methyl 4-[(5-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]benzoate
- F6471-6454
- 1788679-91-3
- AKOS024571063
- methyl 4-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate
- methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate
-
- インチ: 1S/C18H16N2O4S2/c1-24-18(21)14-2-4-17(5-3-14)26(22,23)20-10-13-8-16(11-19-9-13)15-6-7-25-12-15/h2-9,11-12,20H,10H2,1H3
- InChIKey: SYJRMBNGACQOBA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(=O)OC)=CC=1)(NCC1C=NC=C(C2=CSC=C2)C=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 388.05514934g/mol
- どういたいしつりょう: 388.05514934g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl]methyl]amino]sulfonyl]benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-6454-40mg |
methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate |
1788679-91-3 | 90%+ | 40mg |
$140.0 | 2023-04-25 | |
Life Chemicals | F6471-6454-2mg |
methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate |
1788679-91-3 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6471-6454-25mg |
methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate |
1788679-91-3 | 90%+ | 25mg |
$109.0 | 2023-04-25 | |
Life Chemicals | F6471-6454-5mg |
methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate |
1788679-91-3 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6471-6454-50mg |
methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate |
1788679-91-3 | 90%+ | 50mg |
$160.0 | 2023-04-25 | |
Life Chemicals | F6471-6454-1mg |
methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate |
1788679-91-3 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6471-6454-10μmol |
methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate |
1788679-91-3 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6471-6454-5μmol |
methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate |
1788679-91-3 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
Life Chemicals | F6471-6454-4mg |
methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate |
1788679-91-3 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6471-6454-20mg |
methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate |
1788679-91-3 | 90%+ | 20mg |
$99.0 | 2023-04-25 |
Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl]methyl]amino]sulfonyl]benzoate 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl]methyl]amino]sulfonyl]benzoateに関する追加情報
Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl]methyl]amino]sulfonyl]benzoate (CAS No. 1788679-91-3): A Comprehensive Overview
Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl]methyl]amino]sulfonyl]benzoate, identified by its CAS number 1788679-91-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by their complex structural motifs, which include sulfonyl and aromatic groups. The presence of these functional elements makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents and agrochemicals.
The molecular structure of Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl]methyl]amino]sulfonyl]benzoate is notable for its intricate arrangement of heterocyclic rings and amino substituents. The compound features a benzoate core, which is flanked by a sulfonyl group and an amino moiety. The sulfonyl group is further connected to a pyridinyl ring, which is itself linked to a thiophenyl group. This unique structural configuration imparts distinct chemical properties that make it suitable for various synthetic transformations and biological evaluations.
In recent years, there has been a growing interest in the development of molecules that incorporate both pyridine and thiophene rings due to their potential biological activity. These heterocyclic systems are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The compound Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl]methyl]amino]sulfonyl]benzoate is no exception and has been the subject of several studies aimed at elucidating its pharmacological profile.
One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The presence of multiple functional groups allows it to engage with different enzymes and receptors, making it a versatile tool for drug discovery. For instance, the sulfonyl group is known to enhance binding affinity, while the amino group can participate in hydrogen bonding interactions. These features make Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl]methyl]amino]sulfonyl]benzoate an attractive candidate for further exploration in medicinal chemistry.
Recent studies have demonstrated the potential of this compound as a scaffold for the development of novel therapeutic agents. Researchers have focused on its ability to modulate key biological pathways involved in diseases such as cancer and inflammation. By leveraging computational methods and high-throughput screening techniques, scientists have been able to identify derivatives of Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl]methyl]amino]sulfonyl]benzoate that exhibit enhanced potency and selectivity. These findings highlight the compound's promise as a lead molecule for future drug development.
The synthesis of Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl)]]methyl]]amino]]sulfonyl]]benzoate presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to access this molecule with increasing efficiency. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled the construction of key intermediates in a more streamlined manner. These improvements have not only reduced the cost of production but also opened up new possibilities for structural diversification.
In addition to its pharmaceutical applications, Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl)]]methyl]]amino]]sulfonyl]]benzoate has shown potential in other areas, such as materials science and agrochemistry. Its ability to form stable complexes with metals has made it useful as a ligand in catalytic systems. Furthermore, its bioactivity has led to investigations into its use as a precursor for novel pesticides and herbicides.
The future prospects for Methyl 4-[[[[5-(3-thienyl)-3-pyridinyl)]]methyl]]amino]]sulfonyl]]benzoate are vast and exciting. As research continues to uncover new biological targets and synthetic strategies, this compound is likely to play an increasingly important role in both academic and industrial settings. Its unique combination of structural features and functional groups makes it a valuable asset in the quest for innovative solutions across multiple disciplines.
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